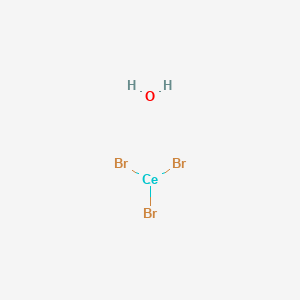

Cerium(III) bromide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cerium(III) bromide hydrate is an inorganic compound with the chemical formula CeBr₃·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .

Wirkmechanismus

Target of Action

Cerium(III) bromide hydrate, also known as this compound (99.9%-Ce) (REO), is primarily used in the field of scintillation counters . These devices measure ionizing radiation and are crucial in various applications, including medical imaging, geophysics detectors, nuclear non-proliferation testing, environmental remediation, and oil exploration .

Mode of Action

It’s known that the compound can absorb energy from ionizing radiation and re-emit it as light, which can then be detected and measured .

Biochemical Pathways

Its primary function is related to its physical properties, particularly its ability to emit light when exposed to ionizing radiation .

Pharmacokinetics

It is primarily used in external devices for detecting and measuring ionizing radiation .

Result of Action

The result of this compound’s action is the emission of light when it absorbs energy from ionizing radiation. This light can be measured, providing valuable data in various fields, including medical imaging, geophysics, nuclear non-proliferation testing, environmental remediation, and oil exploration .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is a hygroscopic compound, meaning it absorbs water from the environment . This property can affect its stability and performance. Furthermore, the compound’s effectiveness as a scintillator can be influenced by factors such as temperature and the presence of other materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be prepared by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound . The anhydrous form of cerium(III) bromide can be synthesized by heating cerium(IV) oxide with hydrogen bromide at high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cerium carbonate with hydrobromic acid. The resulting solution is then evaporated to yield the hydrated form of cerium(III) bromide .

Analyse Chemischer Reaktionen

Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced to cerium(II) compounds using strong reducing agents.

Substitution: Cerium(III) bromide can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with halide salts or other anionic compounds.

Major Products:

Oxidation: Cerium(IV) oxide.

Reduction: Cerium(II) bromide.

Substitution: Various cerium halides depending on the substituting anion.

Wissenschaftliche Forschungsanwendungen

Cerium(III) bromide hydrate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- Cerium(III) chloride (CeCl₃)

- Cerium(III) iodide (CeI₃)

- Lanthanum(III) bromide (LaBr₃)

- Praseodymium(III) bromide (PrBr₃)

Comparison: Cerium(III) bromide hydrate is unique due to its specific scintillation properties, making it highly valuable in applications requiring radiation detection. Compared to cerium(III) chloride and cerium(III) iodide, this compound offers superior performance in scintillation detectors. Lanthanum(III) bromide and praseodymium(III) bromide also exhibit scintillation properties, but this compound is often preferred for its higher efficiency and stability .

Eigenschaften

IUPAC Name |

tribromocerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMKRONXQRRJFT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ce](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)